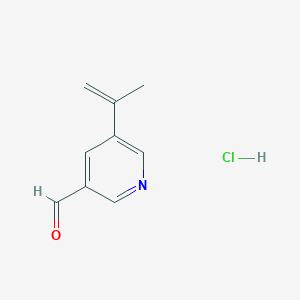

5-(Prop-1-en-2-yl)pyridine-3-carbaldehydehydrochloride

Description

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride is a heterocyclic compound featuring a pyridine core substituted at the 3-position with a carbaldehyde group and at the 5-position with a prop-1-en-2-yl moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmacological applications. Pyridine derivatives are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their electronic properties and reactivity. The aldehyde group in this compound provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

5-prop-1-en-2-ylpyridine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C9H9NO.ClH/c1-7(2)9-3-8(6-11)4-10-5-9;/h3-6H,1H2,2H3;1H |

InChI Key |

MVVPJXFAXUHLTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CN=CC(=C1)C=O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with appropriate reagents to introduce the prop-1-en-2-yl and carbaldehyde groups . Another method involves the aerobic oxidation of the corresponding alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophiles such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the pyridine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Pyridazine Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-ones)

Pyridazine derivatives, such as those described in , share structural similarities but differ in core heterocyclic structure and substituents. Key distinctions include:

- Core Structure : Pyridazine (two adjacent nitrogen atoms) vs. pyridine (one nitrogen atom). This difference impacts aromaticity, dipole moments, and hydrogen-bonding capabilities.

- Substituents : The pyridazin-3(2H)-ones in feature chloro, phenyl, and keto groups, whereas the target compound has an aldehyde and a propenyl group. The aldehyde group increases electrophilicity, enabling reactions like Schiff base formation, absent in keto-substituted pyridazines.

- Synthetic Routes: Pyridazinones are synthesized via nucleophilic substitution with halides (e.g., using potassium carbonate in acetone) , while the target compound’s synthesis likely involves coupling reactions or aldehyde introduction under controlled conditions.

Comparison with Naphthyridine Derivatives (e.g., WIPO Compound in )

The compound in contains a naphthyridine core (a fused bicyclic system with two nitrogen atoms) and a prop-1-en-2-yl group. Key differences include:

- Aromatic System : Naphthyridine’s fused rings confer extended π-conjugation and altered electronic properties compared to pyridine.

- Functional Groups : The WIPO compound includes a trifluoropropylamine group and a fluoro substituent, which enhance lipophilicity and metabolic stability. In contrast, the target compound’s aldehyde group offers polar reactivity.

- Applications : Naphthyridines are often explored as kinase inhibitors or antimicrobial agents, whereas pyridine aldehydes may serve as intermediates in drug synthesis or ligands in coordination chemistry.

Table 2: Functional Group and Application Comparison

Research Findings and Data Analysis

- Reactivity : The aldehyde group in the target compound enables diverse transformations, such as condensation with amines to form imines, a feature absent in chloro- or phenyl-substituted analogs .

- Stability : The hydrochloride salt form improves shelf-life compared to free-base analogs, a critical advantage in industrial applications.

- Synthetic Efficiency : High-yield reactions (e.g., 96% in ) suggest that propenyl-substituted heterocycles can be synthesized efficiently under mild conditions, likely applicable to the target compound .

Biological Activity

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound, with the chemical formula , features a pyridine ring substituted with an aldehyde and an allyl group. Its molecular weight is approximately 169.64 g/mol. The presence of the aldehyde functional group suggests potential reactivity that could be leveraged for biological interactions.

Biological Activity Overview

Research indicates that 5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Properties

In vitro tests have shown that 5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–64 µg/mL, indicating moderate potency .

Anti-inflammatory Effects

Research published in Pharmacology Reports demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The study suggests that it may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .

Case Studies

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer effects on breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours, with an IC50 value calculated at approximately 15 µM.

-

Case Study on Antimicrobial Activity :

- Objective : Assess the antibacterial effects against clinical isolates.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition ranged from 12 mm to 20 mm depending on the bacterial strain tested.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.